N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide is a complex organic compound that features both benzothiadiazole and indole moieties. These structural components are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a wide range of reactions and applications, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and indole intermediates. The benzothiadiazole moiety can be synthesized through the reaction of 4-amino-2,1,3-benzothiadiazole with sulfonyl chloride under basic conditions . The indole component is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Medicine: Explored for its therapeutic potential, including anti-inflammatory and analgesic properties[][10].
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety acts as an electron acceptor, while the indole component can participate in various binding interactions with proteins and enzymes . These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Similar in structure but with different functional groups, leading to distinct photophysical properties.
(2S)-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: Shares the benzothiadiazole moiety but differs in the indole component, resulting in different biological activities.
Uniqueness
N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide is unique due to its combination of benzothiadiazole and indole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to similar compounds.
Properties
Molecular Formula |
C19H19N5O3S2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H19N5O3S2/c25-18(9-8-13-12-21-15-5-2-1-4-14(13)15)20-10-11-22-29(26,27)17-7-3-6-16-19(17)24-28-23-16/h1-7,12,21-22H,8-11H2,(H,20,25) |
InChI Key |
FUKUMLIHQJQQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.